An In-depth Technical Guide to 4-Imino-1,4-oxathiane 4-oxide Hydrochloride: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 4-Imino-1,4-oxathiane 4-oxide Hydrochloride: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Imino-1,4-oxathiane 4-oxide hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While detailed public-domain data on this specific hydrochloride salt is limited, this document synthesizes available information on its core structure, the free base, and related 1,4-oxathiane derivatives to offer valuable insights for researchers. This guide covers the identification and physicochemical properties of the compound, explores plausible synthetic routes based on established organic chemistry principles, and discusses its potential therapeutic applications by drawing parallels with structurally similar molecules. The information is presented to support further investigation and application of this compound in research and development settings.
Compound Identification and Physicochemical Properties
4-Imino-1,4-oxathiane 4-oxide hydrochloride is a specific salt of the corresponding free base, 4-imino-1,4-oxathiane 4-oxide. The hydrochloride form is typically utilized to improve the solubility and stability of the parent compound, a common practice in pharmaceutical development.
Table 1: Compound Identification
| Identifier | Value | Source |
| Chemical Name | 4-Imino-1,4-oxathiane 4-oxide hydrochloride | N/A |
| CAS Number | 2377035-65-7 | |
| Molecular Formula | C₄H₉ClN₂O₂S (Hydrochloride) | Inferred |
| Molecular Weight | 188.64 g/mol (Hydrochloride) | Inferred |
The physicochemical properties of the hydrochloride salt are expected to be influenced by the properties of its free base, 4-imino-1,4-oxathiane 4-oxide.
Table 2: Physicochemical Properties of the Free Base
| Property | Value | Source |
| CAS Number | 708257-15-2 | [1][2] |
| Molecular Formula | C₄H₉NO₂S | [2] |
| Molecular Weight | 135.19 g/mol | [2] |
| Purity | ≥98% (minimum) | [2] |
The 1,4-Oxathiane Core: A Scaffold of Biological Significance
The 1,4-oxathiane ring is a six-membered heterocycle containing both a sulfur and an oxygen atom. This structural motif is a key component in a variety of biologically active molecules and serves as a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[3][4] The presence of both sulfur and oxygen atoms in the ring imparts unique chemical properties that are leveraged in drug design.[3]
Derivatives of the 1,4-oxathiane core have demonstrated a wide range of biological activities, including:
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Fungicidal Properties: The 1,4-oxathiin-4,4-dioxide skeleton is central to a class of fungicides.[4]
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Antiviral and Anti-HIV Activity: Certain 1,4-sulfur/oxygen heterocyclic cores are found in molecules with activity against HIV-1.[4]
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Estrogen Receptor Modulation: The 1,4-oxathiane core has been incorporated into molecules designed to act as estrogen receptors.[4]
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Applications in Autoimmune Diseases: This heterocyclic system is also present in compounds investigated for the treatment of autoimmune diseases.[4]
The diverse biological profile of 1,4-oxathiane derivatives underscores the potential of 4-Imino-1,4-oxathiane 4-oxide hydrochloride as a candidate for further investigation in various therapeutic areas.[4][5]
Synthesis and Chemical Reactivity
General Synthesis of the 1,4-Oxathiane Ring
The 1,4-oxathiane ring can be synthesized through various methods. A common approach involves the reaction of a dielectrophile with a dinucleophile. For instance, heating ethylene glycol or ethylene oxide with hydrogen sulfide can produce 1,4-oxathiane.[6] Another method involves the dehydration of bis(hydroxyethyl) sulfide.[6]
Caption: General synthetic route to the 1,4-oxathiane core structure.
Oxidation and Imination of the Sulfur Atom
The sulfur atom in the 1,4-oxathiane ring can be oxidized to a sulfoxide and further to a sulfone.[6] The formation of the 4-oxide in the target molecule suggests a controlled oxidation of the sulfur atom.
The imination of a sulfoxide to form a sulfilimine (in this case, an imino-oxide) is a known transformation in organic sulfur chemistry. This can often be achieved by reacting the corresponding sulfoxide with an iminating agent.
Formation of the Hydrochloride Salt
The final step in the synthesis would be the formation of the hydrochloride salt. This is typically achieved by treating a solution of the free base (4-Imino-1,4-oxathiane 4-oxide) with hydrochloric acid. The protonation of the imino or another basic site on the molecule by HCl would lead to the formation of the stable, and often more crystalline and water-soluble, hydrochloride salt.
Caption: The final step in the synthesis is the formation of the hydrochloride salt.
Potential Applications in Drug Discovery and Development
Given the established biological activities of various 1,4-oxathiane derivatives, 4-Imino-1,4-oxathiane 4-oxide hydrochloride represents a compound of interest for screening in various disease models.[4] The unique arrangement of heteroatoms and the presence of the imino-oxide functionality may confer specific pharmacological properties.
Potential areas of investigation for this compound include:
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Antimicrobial Research: The sulfur-containing heterocycle could be explored for antibacterial or antifungal activity.
-
Oncology: As many small molecule inhibitors target kinases and other enzymes, this compound could be screened for anticancer properties.
-
Neuropharmacology: The structural similarity to compounds with activity at various receptors in the central nervous system suggests potential applications in neuroscience research.[5]
-
Metabolic Diseases: Some early patents on related structures indicated their use as lipogenesis inhibitors, suggesting a potential role in metabolic disease research.[5]
Experimental Protocols: A General Framework
While specific experimental protocols for 4-Imino-1,4-oxathiane 4-oxide hydrochloride are not available, the following provides a general framework for researchers looking to work with this or similar compounds.
General Procedure for Hydrochloride Salt Formation
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Dissolution: Dissolve the free base (4-Imino-1,4-oxathiane 4-oxide) in a suitable organic solvent (e.g., diethyl ether, isopropanol, or ethyl acetate).
-
Acidification: Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) to the solution of the free base with stirring.
-
Precipitation: The hydrochloride salt will typically precipitate out of the solution. The reaction may need to be cooled to facilitate complete precipitation.
-
Isolation: Collect the solid precipitate by filtration.
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Washing: Wash the collected solid with a small amount of the organic solvent to remove any unreacted starting materials or impurities.
-
Drying: Dry the purified hydrochloride salt under vacuum.
Self-Validating System: The success of the salt formation can be confirmed by a significant change in the melting point compared to the free base and by spectroscopic methods such as NMR and IR, which would show characteristic shifts due to protonation.
Conclusion
4-Imino-1,4-oxathiane 4-oxide hydrochloride is a heterocyclic compound with potential for further investigation in the fields of medicinal chemistry and drug discovery. While specific data for this hydrochloride salt is scarce, this guide provides a foundational understanding based on the chemistry of its core 1,4-oxathiane structure and its free base. The diverse biological activities associated with this class of compounds suggest that 4-Imino-1,4-oxathiane 4-oxide hydrochloride could be a valuable tool for researchers exploring new therapeutic agents. Further experimental work is necessary to fully elucidate its synthesis, physicochemical properties, and pharmacological profile.
References
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Viglianisi, C., & Menichetti, S. (2010). Dihydrobenzo[5]oxathiine: A multi-potent pharmacophoric heterocyclic nucleus. Current Medicinal Chemistry, 17(10), 915-928. [Link]
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Schwan, A. L., et al. (2023). The Synthesis and Base-Induced Breakdown of Triaryl 1,4-Oxathiins—An Experimental and DFT Study. Molecules, 28(17), 6220. [Link]
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Bedford, S. T., Grainger, R. S., Steed, J. W., & Tisselli, P. (2011). Stereoselective Synthesis of 2,5-Disubstituted-1,4-oxathiane S-Oxides. Synlett, 2011(11), 1549-1552. [Link]
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University of Glasgow. (n.d.). Synthesis and Chemistry of 1,4-0xathianes and 1,4-oxathian-3-ones. Retrieved February 23, 2026, from [Link]
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Wikipedia. (2023, December 1). 1,4-Oxathiane. Retrieved February 23, 2026, from [Link]
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Appretech Scientific Limited. (n.d.). 4-imino-1,4-oxathiane 4-oxide. Retrieved February 23, 2026, from [Link]
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